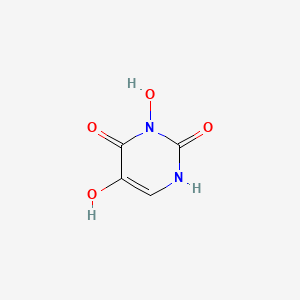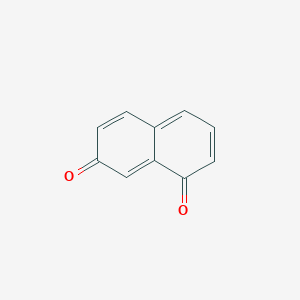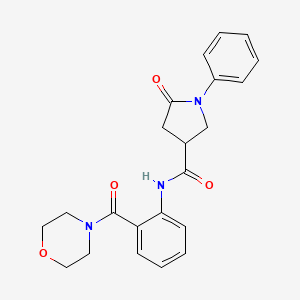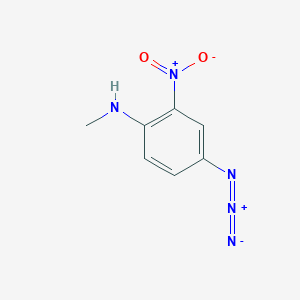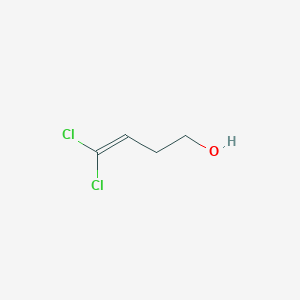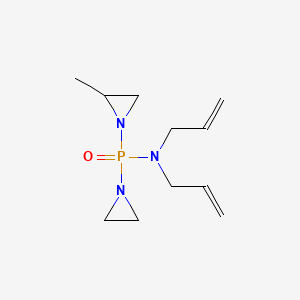
Phosphine oxide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine oxide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- is a complex organic compound with the molecular formula C9H18N3OP It is known for its unique structure, which includes aziridine rings and a phosphine oxide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- typically involves the reaction of aziridine derivatives with phosphine oxides. One common method includes the reaction of tris(2-methyl-1-aziridinyl)phosphine oxide with diallylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 25°C to 90°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine oxide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with different substituents.
Reduction: Reduction reactions can convert the phosphine oxide group to phosphine.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine rings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different phosphine oxides, while substitution reactions can produce various substituted aziridines.
Aplicaciones Científicas De Investigación
Phosphine oxide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s aziridine rings are of interest for their potential use in DNA cross-linking studies.
Medicine: Research is ongoing into its potential as a chemotherapeutic agent due to its ability to form cross-links with DNA.
Industry: It is used in the production of flame-retardant materials and as a chemosterilant.
Mecanismo De Acción
The mechanism of action of phosphine oxide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The aziridine rings can react with DNA, leading to cross-linking and disruption of DNA replication and transcription. This property is being explored for its potential use in cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-methyl-1-aziridinyl)phosphine oxide: Similar structure but lacks the diallylamino group.
Trimethylaziridinylphosphine oxide: Contains three aziridine rings but different substituents.
Propiedades
Número CAS |
41657-19-6 |
|---|---|
Fórmula molecular |
C11H20N3OP |
Peso molecular |
241.27 g/mol |
Nombre IUPAC |
N-[aziridin-1-yl-(2-methylaziridin-1-yl)phosphoryl]-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C11H20N3OP/c1-4-6-12(7-5-2)16(15,13-8-9-13)14-10-11(14)3/h4-5,11H,1-2,6-10H2,3H3 |
Clave InChI |
LXCIHXPVYQKJAG-UHFFFAOYSA-N |
SMILES canónico |
CC1CN1P(=O)(N2CC2)N(CC=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


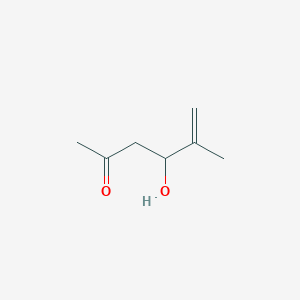
![4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol](/img/structure/B14660373.png)
![Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate](/img/structure/B14660393.png)
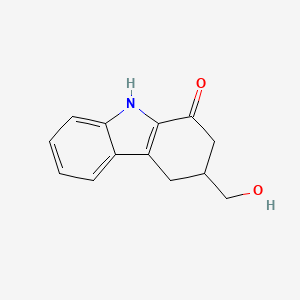
![2,4-diphenyl-9H-pyrido[2,3-b]indole](/img/structure/B14660413.png)
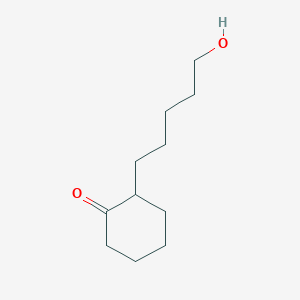
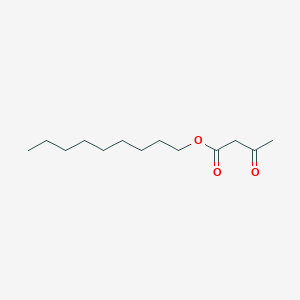
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol](/img/structure/B14660421.png)
